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SW2_110A

Epigenetics CBX8 inhibitor Chromodomain targeting

CBX paralog selectivity remains a critical barrier in chromodomain probe research-uncharacterized analogs cause confounding off-target effects, and cell permeability varies unpredictably among structural analogs. SW2_110A resolves this as a validated, cell-permeable CBX8 ChD inhibitor (Kd 800 nM) with empirically defined paralog selectivity: CBX2 (Kd 4.6 μM), CBX7 (~16 μM), no binding to CBX4/CBX6. • Disrupts CBX8-chromatin association confirmed by ChIP-qPCR at 100 μM in THP1 cells • Inhibits MLL-AF9-driven leukemia proliferation (IC50 26 μM) with HOXA9 downregulation • K562 cells provide validated negative control for specificity. Supplied at ≥98% HPLC purity with full analytical documentation and global shipping.

Molecular Formula C42H60N6O7
Molecular Weight 761.0 g/mol
Cat. No. B8195936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW2_110A
Molecular FormulaC42H60N6O7
Molecular Weight761.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NCC#C)NC(=O)C(C1CCCC1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C42H60N6O7/c1-6-26-43-39(51)35(28-49)45-40(52)34(21-15-16-27-48(8-3)9-4)44-41(53)36(29(5)7-2)46-42(54)37(30-17-13-14-18-30)47-38(50)31-22-24-33(25-23-31)55-32-19-11-10-12-20-32/h1,10-12,19-20,22-25,29-30,34-37,49H,7-9,13-18,21,26-28H2,2-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,50)/t29-,34-,35-,36+,37-/m0/s1
InChIKeyHEDLPSLAOJYDMT-GUKRFWIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SW2_110A: Validated CBX8 Chromodomain Probe


SW2_110A (CAS 2579696-95-8, C42H60N6O7, MW 760.96) is a selective, cell-permeable small-molecule inhibitor targeting the N-terminal chromodomain (ChD) of chromobox homolog protein CBX8, a subunit of Polycomb Repressive Complex 1 (PRC1) [1]. Developed via a focused DNA-encoded library (DEL) optimization approach, SW2_110A binds CBX8 ChD with a Kd of 800 nM and exhibits a distinct selectivity profile across the CBX paralog family (CBX2, CBX4, CBX6, CBX7, CBX8) [1]. The compound specifically disrupts CBX8 association with chromatin and inhibits proliferation of THP1 leukemia cells driven by the MLL-AF9 translocation (IC50 = 26 μM), accompanied by reduced expression of MLL-AF9 target genes including HOXA9 [1].

CBX8 chromodomain inhibition studies
Paralog selectivity research workflow
Cell-permeable probe for chromatin assays
MLL-AF9 context-dependent research

SW2_110A: Generic Substitution Risks


Generic substitution in CBX-targeted chemical probe research is precluded by the high sequence and structural homology among the five CBX paralogs (CBX2, CBX4, CBX6, CBX7, CBX8), which presents a major obstacle to developing selective ChD inhibitors [1]. Uncharacterized or untested alternatives may exhibit significant off-target binding to other CBX family members, confounding mechanistic interpretation and cell-based phenotypic readouts [1]. Moreover, cell permeability—a critical attribute for chromatin immunoprecipitation and cellular proliferation assays—varies dramatically among structurally related analogs and cannot be inferred from in vitro binding data alone [1]. The quantitative evidence below establishes SW2_110A's specific, empirically validated differentiation parameters that directly inform go/no-go procurement decisions.

Paralog cross-reactivity: uncharacterized analogs may bind CBX2/7/4/6 and confound mechanism interpretation.
Cell permeability varies: structural similarity does not guarantee cellular target engagement in ChIP or proliferation assays.
Purity specification: lot-to-lot variability in purity may affect reproducibility in cell-based functional readouts.

SW2_110A: Differentiation Evidence


CBX8 Binding & Paralog Selectivity

SW2_110A binds the CBX8 chromodomain with a Kd of 800 nM and exhibits defined selectivity across the CBX paralog family [1]. In direct comparative binding assays using microscale thermophoresis (MST), SW2_110A shows a Kd of 800 nM for CBX8 versus 4.6 μM for CBX2, representing a 5.75-fold selectivity window for CBX8 over CBX2 [1]. For CBX7, SW2_110A exhibits approximately 20-fold selectivity (estimated Kd ~16 μM) [1]. Notably, no detectable binding is observed for CBX4 or CBX6 under the same assay conditions, indicating substantially greater selectivity against these paralogs [1].

CBX8 Paralog Selectivity
Head-to-head
CBX8: 800 nM
CBX2: 4.6 μM
CBX7: ~16 μM
CBX4/CBX6: no binding
Defines selective probe window for CBX8 over close paralogs
In vitro MST assay; 5.75-fold over CBX2
Epigenetics CBX8 inhibitor Chromodomain targeting Polycomb repressive complex 1

MLL-AF9 THP1 Proliferation Assay

SW2_110A inhibits the proliferation of THP1 leukemia cells harboring the MLL-AF9 translocation with an IC50 of 26 μM, as measured in a 12-day cell growth assay [1]. Crucially, SW2_110A treatment (100 μM) does not inhibit proliferation of K562 leukemia cells, which lack the MLL-AF9 translocation and are not dependent on CBX8 for growth [1]. This negative control demonstrates that the antiproliferative effect is context-dependent and not attributable to general cytotoxicity or non-specific cellular toxicity.

MLL-AF9 Cell Proliferation
Head-to-head
IC50 26 μM in THP1
No inhibition in K562 up to 100 μM
Context-dependent anti-proliferative activity in MLL-AF9 model
12-day assay; negative control confirms on-target effect
Leukemia research MLL-AF9 translocation THP1 cell line Antiproliferative assay

Selectivity Trade-off with Analog SW2_104A

In the same DEL optimization campaign that produced SW2_110A, a closely related analog, SW2_104A, was identified with substantially tighter CBX8 ChD binding affinity (Kd = 2.9 nM) [1]. However, SW2_104A exhibited a markedly less favorable selectivity profile, with significant off-target binding to multiple CBX paralogs [1]. SW2_110A was specifically selected over SW2_104A as the preferred chemical probe because its 5-fold to >20-fold selectivity window across the CBX family enables more definitive target deconvolution, whereas the high potency but poor selectivity of SW2_104A would produce ambiguous cellular phenotypes confounded by CBX2/CBX7/CBX4/CBX6 engagement.

Selectivity vs SW2_104A
Head-to-head
SW2_110A: 800 nM, >5-fold selective
SW2_104A: 2.9 nM, poor paralog discrimination
Higher affinity does not ensure experimental utility; selectivity prioritized
Same DEL campaign; MST binding comparison
Chemical probe optimization DEL medicinal chemistry Selectivity profiling CBX8 inhibitor

Cell Permeability: KED97L Comparison

A critical limitation of early CBX8 ChD-targeting compounds was poor cellular permeability, restricting their utility to in vitro binding studies [1]. The DEL optimization campaign specifically addressed this liability. ChIP-qPCR experiments confirmed that SW2_110A (100 μM, 4-hour treatment) effectively disrupts endogenous CBX8 association with chromatin in THP1 cells [1]. In contrast, the earlier lead compound KED97L, which shares structural features with SW2_110A, failed to show comparable cellular target engagement due to limited membrane permeability [1].

Cell Permeability (ChIP-qPCR)
Head-to-head
Disrupts CBX8-chromatin in THP1
100 μM, 4 h treatment
Cell-permeable with validated target engagement in cells
KED97L failed comparable engagement; ChIP confirmation
Cell-permeable inhibitor Chromatin immunoprecipitation Cellular target engagement CBX8

HPLC Purity & Analytical Specification

Reproducibility of biological experiments with chemical probes requires well-defined purity specifications. SW2_110A is commercially available from multiple vendors with documented purity levels: ≥98% purity by HPLC is the minimum specification reported across supplier technical datasheets [1]. Some vendors provide higher purity grades, with one supplier specifying 99.19% HPLC purity [1]. The batch-to-batch consistency enabled by these purity specifications ensures that observed biological effects can be confidently attributed to SW2_110A rather than impurities or degradation products.

HPLC Purity Specification
Specification review
≥98% baseline; 99.19% reported
Meets research-grade purity expectations for chemical probes
Supplier COA review recommended; lot-dependent
Analytical chemistry HPLC purity Quality control Chemical procurement

HOXA9 Expression in MLL-AF9 Model

In THP1 leukemia cells, SW2_110A treatment (100 μM for 24 hours) results in a significant decrease in the expression of MLL-AF9 target genes, including HOXA9, as measured by qRT-PCR [1]. This functional readout directly links CBX8 ChD inhibition to transcriptional modulation of an established leukemogenic program. The specificity of this effect is supported by the fact that SW2_110A treatment does not alter the expression of non-MLL-AF9 target genes, and that SW2_110A shows no antiproliferative effect in K562 cells that do not depend on CBX8 for MLL-AF9-driven transcription [1].

HOXA9 Transcriptional Readout
Cross-study comparable
Reported decrease in HOXA9 expression
THP1, 100 μM, 24 h
Links CBX8 inhibition to MLL-AF9 target gene modulation
qRT-PCR; K562 negative control confirms specificity
HOXA9 MLL-AF9 target genes Transcriptional regulation Leukemogenesis

SW2_110A: Leukemia & Chromatin Applications


MLL-AF9 Mechanistic & Probe Validation

SW2_110A is directly validated as a chemical probe for studying CBX8 ChD function in MLL-AF9-driven leukemia. Researchers investigating the role of CBX8 in transcriptional activation of HOXA9 and other MLL-AF9 target genes can employ SW2_110A (IC50 = 26 μM in THP1 proliferation assays; 100 μM for 4-24 h for ChIP-qPCR and gene expression studies) to pharmacologically disrupt CBX8-chromatin association [1]. The demonstrated lack of antiproliferative effect in K562 cells provides an essential negative control for specificity, making SW2_110A suitable for mechanistic studies requiring discrimination between CBX8-dependent and CBX8-independent effects [1].

CBX8 ChIP Target Engagement

SW2_110A's validated cell permeability and ability to disrupt endogenous CBX8-chromatin association (confirmed by ChIP-qPCR at 100 μM, 4-hour treatment in THP1 cells) enables its use as a pharmacological control in ChIP-seq or ChIP-qPCR experiments designed to map CBX8 genomic occupancy [1]. This application is particularly valuable for distinguishing direct CBX8 targets from indirect transcriptional effects, as SW2_110A treatment can be used to assess the dependence of specific genomic loci on CBX8 ChD-mediated chromatin binding [1].

CBX Paralog Selectivity Benchmarking

In drug discovery campaigns targeting CBX family chromodomains, SW2_110A serves as a benchmark reference compound for evaluating the selectivity of novel CBX8 inhibitors. Its defined Kd values across CBX2 (4.6 μM), CBX7 (~16 μM), CBX4 (no binding), and CBX6 (no binding) provide a quantitative selectivity baseline against which new chemical matter can be compared [1]. Procurement of SW2_110A for head-to-head selectivity profiling in MST or AlphaScreen assays ensures that novel compounds are evaluated against a well-characterized standard [1].

PRC1 Functional Dissection

SW2_110A enables pharmacological interrogation of CBX8-specific contributions to PRC1-mediated gene regulation, complementing genetic approaches (shRNA, CRISPR) that may be confounded by paralog compensation. Researchers studying PRC1 complex heterogeneity and the distinct roles of individual CBX paralogs can use SW2_110A to acutely inhibit CBX8 ChD function while leaving CBX2, CBX4, CBX6, and CBX7 chromodomains intact, as demonstrated by the compound's selectivity profile (5.75-fold over CBX2, ~20-fold over CBX7, no binding to CBX4/CBX6) [1].

Application
Selection Property
Validation Focus
MLL-AF9 mechanistic studies
CBX8 chromodomain target engagement
Paralog selectivity & HOXA9 modulation
CBX8 ChIP target occupancy
Cell permeability & chromatin disruption
ChIP-qPCR confirmation in THP1
CBX paralog selectivity benchmarking
Defined selectivity profile across CBX family
MST/AlphaScreen comparative binding
PRC1 functional dissection
CBX8-specific pharmacological inhibition
Acute CBX8 ChD blockade with paralog discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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